4-Methyl-2-(piperidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione
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Overview
Description
4-Methyl-2-(piperidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione is a heterocyclic compound that features a thiazolidine ring fused with a piperidine moiety
Scientific Research Applications
4-Methyl-2-(piperidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and resins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(piperidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylthiazolidine-2-thione with 3-piperidinol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(piperidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran (THF) under an inert atmosphere.
Substitution: Nucleophiles such as alkyl halides or amines; reactions are conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Mechanism of Action
The mechanism of action of 4-Methyl-2-(piperidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(piperidin-3-yl)-1H-benzimidazole dihydrochloride
- 2-(Piperidin-3-yl)-1H-benzimidazole
- 2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
Uniqueness
4-Methyl-2-(piperidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione is unique due to its thiazolidine ring, which imparts distinct chemical and biological properties compared to similar compounds with benzimidazole or other heterocyclic structures. This uniqueness makes it a valuable compound for exploring new therapeutic and industrial applications.
Properties
IUPAC Name |
4-methyl-2-piperidin-3-yl-1,2-thiazolidine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c1-8-6-11(14(12,13)7-8)9-3-2-4-10-5-9/h8-10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRGKMWOTNYAOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(S(=O)(=O)C1)C2CCCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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